2-(naphthalen-1-yl)oxirane
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Overview
Description
2-(Naphthalen-1-yl)oxirane, also known as 1-naphthyl oxirane, is an organic compound with the chemical formula C₁₂H₁₀O. It is a white crystalline solid with a distinct aromatic odor. This compound is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of the naphthalene moiety imparts unique chemical properties, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Naphthalen-1-yl)oxirane can be synthesized through the reaction of naphthalene with ethylene oxide under appropriate conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)oxirane undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydrazine hydrate, phenyl hydrazine, and methyl hydrazine.
Oxidation: Oxidizing agents such as hydrogen peroxide in an alkaline medium are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include hydroxy pyrazoles and hydroxy oxazoles.
Oxidation: Products include diols and other oxygenated derivatives.
Reduction: Products include alcohols and other reduced forms.
Scientific Research Applications
2-(Naphthalen-1-yl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-(Naphthalen-1-yl)oxirane can be compared with other similar compounds, such as:
Styrene Oxide: Similar to this compound, styrene oxide contains an epoxide ring but has a phenyl group instead of a naphthalene moiety. Styrene oxide is less reactive due to the smaller size and lower aromaticity of the phenyl group.
2-(Naphthalen-2-yl)oxirane: This compound is an isomer of this compound, with the oxirane ring attached to the second position of the naphthalene ring.
The uniqueness of this compound lies in its combination of the highly reactive oxirane ring and the aromatic naphthalene moiety, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
62222-40-6 |
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Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-naphthalen-1-yloxirane |
InChI |
InChI=1S/C12H10O/c1-2-6-10-9(4-1)5-3-7-11(10)12-8-13-12/h1-7,12H,8H2 |
InChI Key |
VEKOQDMCBFGHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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